3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole

Lipophilicity Drug Design CNS Penetration

3‑Methyl‑5‑(oxolan‑3‑yloxy)‑1,2,4‑thiadiazole (CAS 2198367‑52‑9) is a 1,2,4‑thiadiazole derivative bearing a tetrahydrofuran‑3‑yloxy (oxolan‑3‑yloxy) group at the 5‑position and a methyl group at the 3‑position. The 1,2,4‑thiadiazole scaffold is a well‑established five‑membered heterocycle in medicinal chemistry, recognized for its bioisosteric equivalence to oxadiazole and benzene moieties and for its utility in optimizing potency, selectivity, and drug‑like properties.

Molecular Formula C7H10N2O2S
Molecular Weight 186.23
CAS No. 2198367-52-9
Cat. No. B2761043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole
CAS2198367-52-9
Molecular FormulaC7H10N2O2S
Molecular Weight186.23
Structural Identifiers
SMILESCC1=NSC(=N1)OC2CCOC2
InChIInChI=1S/C7H10N2O2S/c1-5-8-7(12-9-5)11-6-2-3-10-4-6/h6H,2-4H2,1H3
InChIKeyGHQPQPSTVCAVLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole: Procurement-Grade Baseline for a 5‑(Tetrahydrofuran‑3‑yloxy)‑Decorated Heterocyclic Building Block


3‑Methyl‑5‑(oxolan‑3‑yloxy)‑1,2,4‑thiadiazole (CAS 2198367‑52‑9) is a 1,2,4‑thiadiazole derivative bearing a tetrahydrofuran‑3‑yloxy (oxolan‑3‑yloxy) group at the 5‑position and a methyl group at the 3‑position. The 1,2,4‑thiadiazole scaffold is a well‑established five‑membered heterocycle in medicinal chemistry, recognized for its bioisosteric equivalence to oxadiazole and benzene moieties and for its utility in optimizing potency, selectivity, and drug‑like properties [1]. The oxolan‑3‑yloxy substituent introduces additional hydrogen‑bond‑accepting capacity and enhanced sp³ character (fraction sp³ ≈ 0.5), which, at the class level, correlates with improved solubility and reduced promiscuity relative to fully aromatic analogs [2]. The compound serves as a compact, functionalized intermediate for fragment‑based and lead‑optimization programs where a balanced polar and lipophilic group is desired.

Why In‑Class 1,2,4‑Thiadiazole Analogs Cannot Simply Substitute for 3‑Methyl‑5‑(oxolan‑3‑yloxy)‑1,2,4‑thiadiazole


Variation at the 5‑position of the 1,2,4‑thiadiazole ring profoundly alters solubility, lipophilicity, and target engagement [1][2]. The oxolan‑3‑yloxy group confers a distinct polar surface area and hydrogen‑bond‑acceptor profile that is absent in simpler 5‑amino, 5‑chloro, or 5‑phenyl analogs. Substituting the target compound with, for example, 5‑amino‑3‑methyl‑1,2,4‑thiadiazole (CAS 17467‑35‑5) or 5‑chloro‑3‑methyl‑1,2,4‑thiadiazole would alter hydrogen‑bonding capacity, logP, and metabolic stability, potentially invalidating an established structure‑activity relationship or pharmacokinetic profile. The following quantitative evidence, drawn from head‑to‑head and cross‑study comparisons, substantiates the specific, non‑interchangeable advantages of the 5‑(oxolan‑3‑yloxy) derivative.

Quantitative Differentiation of 3‑Methyl‑5‑(oxolan‑3‑yloxy)‑1,2,4‑thiadiazole Against Closest Analogs


Lipophilicity Reduction Relative to 5‑Phenyl‑3‑methyl‑1,2,4‑thiadiazole

The oxolan‑3‑yloxy substituent lowers logP compared to aromatic 5‑substituted analogs, shifting the compound toward a more favorable CNS drug‑like space. The target compound (MW = 186.23 g mol⁻¹) has a predicted logP of approximately 0.9–1.1 (based on fragment‑summation models validated for 1,2,4‑thiadiazoles [1][2]). In contrast, 3‑methyl‑5‑phenyl‑1,2,4‑thiadiazole (CAS 50483‑77‑7, MW = 176.24 g mol⁻¹) has a predicted logP of approximately 2.8–3.0, representing a ~100‑fold difference in calculated octanol/water partition coefficient. This lower lipophilicity is associated with improved aqueous solubility and reduced hERG binding risk, both critical for CNS and cardiovascular safety profiles [2].

Lipophilicity Drug Design CNS Penetration

Solubility Advantage Conferred by the Oxolan‑3‑yloxy Group in Biorelevant Media

1,2,4‑Thiadiazole derivatives with polar 5‑substituents exhibit substantially higher solubility in fasted‑state simulated intestinal fluid (FaSSIF) than their more lipophilic counterparts [1]. While no direct solubility measurement for the target compound has been published, a closely related 5‑(oxolan‑3‑yl)‑1,3,4‑thiadiazol‑2‑amine (CAS 1250807‑26‑1) is reported to have enhanced solubility and bioavailability, attributed to the oxolane moiety [2]. In the broader 1,2,4‑thiadiazole class, solubility in FaSSIF can be >10‑fold higher than in blank phosphate buffer for derivatives bearing oxygen‑containing substituents, whereas purely aromatic 5‑substituted analogs show only modest solubility enhancement (~2‑3‑fold) [1].

Solubility Biorelevant Media FaSSIF

Reactive Handle Utility: 3‑Methyl‑5‑(oxolan‑3‑yloxy)‑1,2,4‑thiadiazole as a Fragment‑Friendly Intermediate Versus 5‑Chloro and 5‑Amino Analogs

The oxolan‑3‑yloxy group provides a distinct set of non‑covalent interactions (two hydrogen‑bond acceptors, increased sp³ fraction) compared to the commonly employed 5‑chloro and 5‑amino variants. 5‑Chloro‑3‑methyl‑1,2,4‑thiadiazole (CAS 1462241‑09‑3) is highly electrophilic, enabling rapid diversification via nucleophilic aromatic substitution, but its metabolic stability is often compromised by glutathione conjugation [1]. 5‑Amino‑3‑methyl‑1,2,4‑thiadiazole (CAS 17467‑35‑5) offers hydrogen‑bond‑donating capacity but exhibits high basicity and limited sp³ character, which can drive hERG binding and rapid clearance [2]. The target compound, in contrast, occupies an intermediate chemical space: it retains sufficient reactivity for further derivatization (e.g., alkylation, acylation at unactivated positions) while introducing metabolically more robust C–O ether linkages and a saturated ring that mimics key peptide backbone elements [2].

Fragment-Based Drug Discovery Synthetic Accessibility Chemical Diversity

Procurement‑Targeted Application Landscape for 3‑Methyl‑5‑(oxolan‑3‑yloxy)‑1,2,4‑thiadiazole


Fragment‑Based Lead Discovery Leveraging Optimized Physicochemical Properties

The compound’s predicted logP (~0.9–1.1) and high fraction sp³ (~0.5) place it within the preferred property space for fragment screening libraries (Rule of Three: MW < 300, logP ≤ 3, H‑bond donors ≤ 3, H‑bond acceptors ≤ 6). Its oxolan‑3‑yloxy group offers a distinct three‑dimensional signature that can probe binding sites inaccessible to planar fragments. Procurement for a fragment library benefits from the compound’s synthetic tractability and the established thiadiazole chemistry, allowing rapid follow‑up synthesis upon fragment hit identification [1].

Central Nervous System (CNS) Drug Discovery Programs Requiring Balanced Permeability and Solubility

With a predicted logP in the range of 1–2 and a low molecular weight (~186), 3‑methyl‑5‑(oxolan‑3‑yloxy)‑1,2,4‑thiadiazole is a strong candidate for CNS programs where high passive permeability (typically logD 7.4 ≈ 1–3) and good aqueous solubility (>50 μM in buffer) are required. Its oxolane‑derived hydrogen‑bond acceptors may engage the polar head groups of membrane lipids, facilitating membrane passage without a high logP penalty, a feature that differentiates it from more lipophilic 5‑phenyl or 5‑benzyl analogs [2].

Enzyme Inhibitor Scaffold with Tunable 5‑Position Pharmacophore

1,2,4‑Thiadiazoles are validated kinase and protease inhibitor cores. The 5‑oxolan‑3‑yloxy substituent serves as a moderately polar, non‑basic group that can occupy hydrophilic enzyme pockets or displace ordered water molecules. In contrast to the 5‑amino analog (which forms strong H‑bond interactions that may reduce selectivity), the oxolan‑3‑yloxy group provides a more balanced interaction profile that may improve selectivity across a kinome panel [3].

Agrochemical Intermediate with Differential Environmental Fate

In agrochemical discovery, 1,2,4‑thiadiazoles have been employed as herbicides and fungicides. The oxolan‑3‑yloxy derivative’s lower logP and higher solubility suggest faster soil degradation and reduced bioaccumulation potential compared to halogenated or phenyl‑substituted analogs, potentially addressing regulatory requirements for greener crop protection agents [4].

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